molecular formula C13H20ClN3 B2695029 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine CAS No. 55931-64-1

3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B2695029
CAS No.: 55931-64-1
M. Wt: 253.77
InChI Key: UOJJKDOJCHDJQF-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine (CAS 55931-64-1) is a piperazine derivative of significant interest in medicinal chemistry and pharmacological research . This compound, with a molecular formula of C13H20ClN3 and a molecular weight of 253.77 g/mol, features a 2-chlorophenyl substituent on the piperazine ring and a 3-aminopropyl side chain, a structure that enables interaction with key neurotransmitter receptors . Scientific studies indicate its particular affinity for dopamine D4 and serotonin receptors, making it a valuable candidate for investigating mood regulation and potential therapeutic applications for neurological and psychiatric disorders . Research into this compound has revealed a diverse profile of biological activities. It has demonstrated significant antidepressant properties in animal models, effectively reducing depressive-like behaviors . Emerging studies also highlight its neuroprotective effects, showing an ability to protect neuronal cells from oxidative stress, which suggests potential relevance in research on neurodegenerative diseases . Furthermore, its antimicrobial activity against various bacterial strains positions it as a compound of interest for developing new anti-infective agents . The mechanism of action involves the modulation of specific cellular signaling pathways by interacting with neurotransmitter receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling information.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJJKDOJCHDJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 2-chlorophenylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine has been investigated for various applications:

Medicinal Chemistry

  • Antidepressant Activity : Studies indicate that this compound exhibits significant antidepressant properties in animal models, reducing depressive-like behaviors effectively.
  • Neuroprotective Effects : Research has shown that it protects neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Pharmacology

  • Receptor Interactions : The compound interacts with neurotransmitter receptors, particularly dopamine D4 and serotonin receptors. This interaction can influence mood regulation and anxiety levels.
  • Antimicrobial Activity : Emerging studies highlight its effectiveness against various bacterial strains, indicating potential use in treating infections.

Chemical Biology

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including derivatives that may exhibit enhanced biological activities.
  • Research on Biological Targets : Ongoing studies focus on its interactions with specific molecular targets, providing insights into its pharmacodynamics.

Case Studies and Research Findings

Several notable studies have contributed to understanding the biological activity of this compound:

  • Antidepressant Efficacy Study : In a controlled trial using rodent models, treatment with this compound resulted in a statistically significant decrease in depression-like behaviors compared to control groups.
  • Neuroprotective Study : A study demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, indicating its potential role as a neuroprotective agent.
  • Antimicrobial Effectiveness Study : Laboratory tests showed that the compound exhibited bactericidal activity against multiple strains of bacteria, supporting its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Key structural analogs include:

Compound Name Substituent Position Molecular Weight CAS Number Key Features/Activities
3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine 2-chloro 288.22* 367275-53-4† Studied for anticonvulsant/antinociceptive activity; chlorine at ortho position may enhance steric hindrance and receptor selectivity .
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine 3-chloro 257.29 Not specified Meta-substitution alters electronic properties, potentially reducing affinity for certain targets compared to ortho-substituted analogs .
3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-amine 4-chloro 257.29 Not specified Para-substitution increases symmetry, possibly improving metabolic stability but reducing receptor binding potency .
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-amine 2,3-dichloro 288.22 367275-53-4 Dual chloro groups enhance lipophilicity and may improve blood-brain barrier penetration; associated with higher receptor affinity in some studies .
3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine 3-CF₃ 315.34 20529-25-3 Electron-withdrawing CF₃ group increases acidity and receptor binding potency, particularly for serotonin receptors .
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine 2-methoxy 249.35 TRC-M229390 Methoxy group introduces hydrogen-bonding capacity, potentially modifying pharmacokinetics (e.g., solubility) .

*Molecular weight for dichloro analog.
†CAS number corresponds to 2,3-dichloro derivative in ; 2-chloro analog’s CAS is inferred from structural similarity.

Pharmacological and Physicochemical Differences

  • Receptor Selectivity :
    • The 2-chloro substituent (ortho position) creates steric hindrance, favoring selective binding to dopamine D₂/D₃ receptors over serotonin receptors .
    • In contrast, the 3-trifluoromethyl analog (3-CF₃) shows higher affinity for 5-HT₁A receptors due to enhanced electron-withdrawing effects .
  • Methoxy-substituted analogs demonstrate lower lipophilicity, favoring peripheral activity .
  • Synthetic Accessibility: Most analogs are synthesized via reductive amination of substituted arylpiperazines with 3-aminopropanol, as described in . Substituents like CF₃ or methoxy require specialized precursors, increasing synthetic complexity .

Biological Activity

3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various neurotransmitter receptors, making it a potential candidate for therapeutic applications in treating neurological and psychiatric disorders.

  • Molecular Formula : C₁₃H₁₈ClN₃
  • Molecular Weight : Approximately 253.77 g/mol
  • Structure : The compound features a piperazine ring substituted with a 2-chlorophenyl group and a propanamine chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

  • Dopamine Receptors : The compound exhibits significant affinity for dopamine D4 receptors, which are implicated in mood regulation and psychotic disorders .
  • Serotonin Receptors : It has been shown to modulate serotonin receptor activity, influencing mood and anxiety levels.
  • GABA Receptors : Interaction with GABA receptors may contribute to its anxiolytic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses various pharmacological properties:

Antidepressant Activity

The compound has been evaluated for its antidepressant potential through various animal models. In one study, it demonstrated significant reductions in depressive-like behaviors in rodents, suggesting its efficacy as an antidepressant agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. The compound exhibited protective effects on neuronal cells against oxidative stress-induced damage .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFindings
Demonstrated antidepressant effects in rodent models, reducing depressive behaviors significantly.
Showed antimicrobial activity against multiple bacterial strains, highlighting its potential as an antibiotic agent.
Exhibited neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting therapeutic potential in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-chlorophenylpiperazine with propanamine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Q & A

Q. What are the established synthetic routes for 3-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 1-(2-chlorophenyl)piperazine and a halogenated propanamine derivative (e.g., 3-bromopropan-1-amine) under reflux in a polar aprotic solvent like ethanol or acetonitrile. Key intermediates are characterized using ESI-MS (e.g., m/z 198 [M + H]+ for piperazine derivatives) and 1H NMR to confirm regioselectivity and purity. For example, the integration of aromatic protons (δ 7.11–7.14 ppm) and piperazine methylene signals (δ 2.75–3.04 ppm) are critical for structural validation .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent selection : Higher yields (~70–85%) are reported in 95% ethanol with triethylamine (TEA) as a base, which minimizes side reactions .
  • Temperature control : Reactions performed at 140°C in sealed tubes reduce volatility and enhance reaction efficiency .
  • Purification : Prep-TLC or column chromatography (dichloromethane:methanol, 9:1) resolves isomers and removes unreacted starting materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in NMR data for stereoisomers of piperazine derivatives?

  • Methodological Answer : Stereoisomers (e.g., cis vs. trans cyclohexylpiperazines) exhibit distinct splitting patterns in 1H NMR :
  • Cis isomers show downfield shifts for axial protons (δ 3.73–4.04 ppm) due to steric hindrance.
  • Trans isomers display simplified coupling (e.g., J = 13.5 Hz for equatorial protons).
  • 2D NMR (COSY, NOESY) and X-ray crystallography (using SHELX software ) are essential to resolve ambiguities, particularly when integrating overlapping signals in the δ 1.2–2.4 ppm range .

Q. How can researchers design assays to evaluate receptor binding affinity and selectivity for this compound?

  • Methodological Answer :
  • Radioligand displacement assays : Use tritiated ligands (e.g., [³H]-ketanserin for 5-HT2A receptors) to measure IC₅₀ values.
  • Functional assays : Monitor intracellular calcium flux (FLIPR) or cAMP accumulation in HEK293 cells expressing H1 or 5-HT2A receptors .
  • Data interpretation : Compare Kᵢ values with reference compounds (e.g., clozapine for 5-HT2A) to assess selectivity. Contradictions in binding data may arise from differences in membrane preparation or assay pH; normalization to control ligands mitigates this .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET prediction : Use QikProp (Schrödinger) to estimate logP (~2.8), Caco-2 permeability (>50 nm/s), and cytochrome P450 inhibition (CYP2D6 > 3A4).
  • Molecular docking : AutoDock Vina or Glide models interactions with 5-HT2A receptors (PDB: 6WGT) to rationalize binding modes observed in vitro.
  • MD simulations : GROMACS validates stability of ligand-receptor complexes over 100 ns trajectories .

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